![molecular formula C11H13F2NO B4693001 N-(sec-butyl)-2,4-difluorobenzamide](/img/structure/B4693001.png)
N-(sec-butyl)-2,4-difluorobenzamide
Overview
Description
N-(sec-butyl)-2,4-difluorobenzamide, commonly known as diflubenzuron, is a synthetic insecticide that is widely used in agriculture for controlling pests such as caterpillars, beetles, and mites. It belongs to the benzoylurea class of insecticides and is known for its high efficacy, low toxicity, and long-lasting effects.
Mechanism of Action
Diflubenzuron acts by inhibiting the synthesis of chitin, a key component of the insect exoskeleton. This results in the disruption of the insect's molting process, leading to death. Diflubenzuron is also known to have an ovicidal effect, preventing the hatching of insect eggs.
Biochemical and Physiological Effects:
Diflubenzuron has been found to have low toxicity to mammals and birds. However, it has been shown to have toxic effects on aquatic organisms such as fish and crustaceans. Diflubenzuron has also been found to have endocrine-disrupting effects on insects, affecting the development and reproduction of some species.
Advantages and Limitations for Lab Experiments
Diflubenzuron is a useful tool for studying insect development and physiology in the laboratory. Its specificity for chitin synthesis makes it a valuable tool for studying the role of chitin in insect biology. However, its effects on non-target organisms and the environment should be carefully considered when using it in laboratory experiments.
Future Directions
There are several areas of research that could benefit from further study of diflubenzuron. These include:
1. Developing more effective formulations of diflubenzuron for use in controlling mosquito populations.
2. Studying the effects of diflubenzuron on non-target organisms in aquatic environments.
3. Investigating the potential use of diflubenzuron in combination with other insecticides for controlling pests.
4. Exploring the potential use of diflubenzuron in controlling insect vectors of plant diseases.
5. Studying the molecular mechanisms underlying the insecticidal effects of diflubenzuron.
Conclusion:
Diflubenzuron is a synthetic insecticide that has been widely used in agriculture for controlling pests. Its specificity for chitin synthesis makes it a valuable tool for studying insect development and physiology. However, its potential effects on non-target organisms and the environment should be carefully considered. Further research is needed to fully understand the potential benefits and limitations of diflubenzuron in agriculture and public health.
Scientific Research Applications
Diflubenzuron has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests. It is used in agriculture to control pests in crops such as cotton, rice, and vegetables. Diflubenzuron has also been studied for its potential use in controlling mosquito populations, which are responsible for transmitting diseases such as malaria and dengue fever.
properties
IUPAC Name |
N-butan-2-yl-2,4-difluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c1-3-7(2)14-11(15)9-5-4-8(12)6-10(9)13/h4-7H,3H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORSVMYPTOHKSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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